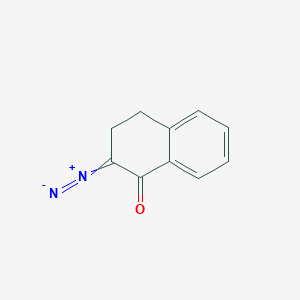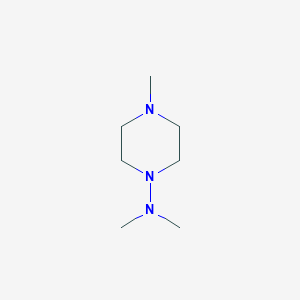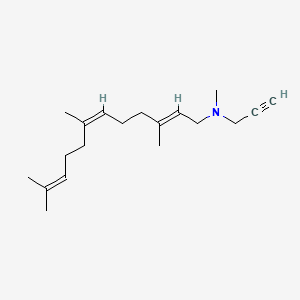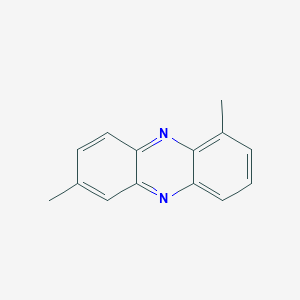
2-Diazonio-3,4-dihydronaphthalen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-3,4-dihydronaphthalen-1-olate is a chemical compound with the molecular formula C10H8N2O It is a diazonium salt derived from 3,4-dihydronaphthalen-1-ol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-3,4-dihydronaphthalen-1-olate typically involves the diazotization of 3,4-dihydronaphthalen-1-amine. The process begins with the conversion of 3,4-dihydronaphthalen-1-amine to its corresponding diazonium salt using nitrous acid (HNO2) under acidic conditions. The reaction is carried out at low temperatures to stabilize the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-3,4-dihydronaphthalen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through substitution reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) halides (CuX) for Sandmeyer reactions, sodium hydroxide (NaOH) for hydroxylation, and potassium cyanide (KCN) for cyanation.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners in the presence of a base, such as sodium acetate (NaOAc).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or stannous chloride (SnCl2) are used.
Major Products Formed
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Azo dyes are the primary products.
Reduction Reactions: The major product is the corresponding amine.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-3,4-dihydronaphthalen-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and proteins.
Industry: It is utilized in the production of azo dyes, which are widely used in textiles, printing, and cosmetics.
Wirkmechanismus
The mechanism of action of 2-Diazonio-3,4-dihydronaphthalen-1-olate involves its ability to form reactive intermediates, such as free radicals and nitrenes, which can interact with various molecular targets. These interactions can lead to the modification of proteins, nucleic acids, and other biomolecules, resulting in biological effects. The compound’s reactivity is influenced by the presence of the diazonium group, which can undergo various transformations under different conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Diazonio-1-naphthol-4-sulfonate
- 2-Diazonio-1-naphthol-5-sulfonate
- 2-Diazonio-1-naphthol-6-sulfonate
Uniqueness
2-Diazonio-3,4-dihydronaphthalen-1-olate is unique due to its specific structure, which includes a dihydronaphthalene ring system This structure imparts distinct chemical and physical properties, making it different from other diazonium salts
Eigenschaften
CAS-Nummer |
56175-46-3 |
|---|---|
Molekularformel |
C10H8N2O |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
2-diazo-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C10H8N2O/c11-12-9-6-5-7-3-1-2-4-8(7)10(9)13/h1-4H,5-6H2 |
InChI-Schlüssel |
BDZGAPNZRQNDAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=[N+]=[N-])C(=O)C2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl-](/img/structure/B14638030.png)
![3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14638038.png)

![1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14638058.png)

![4-[(Pyridin-4-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638075.png)
